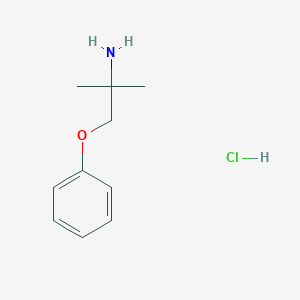
2-Methyl-1-phenoxypropan-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-phenoxypropan-2-amine hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is a hydrochloride salt form of 2-methyl-1-phenoxypropan-2-amine, which is a derivative of phenoxypropanamine. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenoxypropan-2-amine hydrochloride typically involves the reaction of 2-methyl-1-phenoxypropan-2-amine with hydrochloric acid. The process can be summarized as follows:
Starting Materials: 2-methyl-1-phenoxypropan-2-amine and hydrochloric acid.
Reaction: The amine is dissolved in an appropriate solvent, such as ethanol or methanol. Hydrochloric acid is then added to the solution.
Conditions: The reaction mixture is stirred at room temperature until the formation of the hydrochloride salt is complete.
Isolation: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization to obtain pure 2-Methyl-1-phenoxypropan-2-amine hydrochloride.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-1-phenoxypropan-2-amine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and concentration, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-phenoxypropan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1-phenoxypropan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-phenoxypropan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-phenoxypropan-1-amine hydrochloride: This compound has a similar structure but differs in the position of the amine group.
Phenoxypropanamine derivatives: Other derivatives of phenoxypropanamine share structural similarities and may exhibit comparable properties.
Uniqueness
2-Methyl-1-phenoxypropan-2-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance.
Propiedades
Fórmula molecular |
C10H16ClNO |
|---|---|
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
2-methyl-1-phenoxypropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,11)8-12-9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H |
Clave InChI |
OWNKVLBTCJJPHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


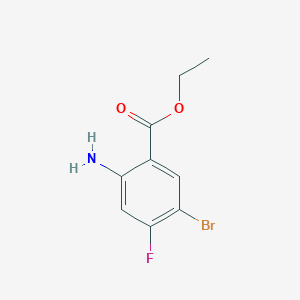
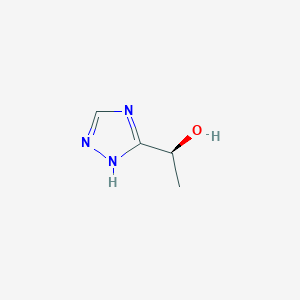

![2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13574907.png)
![(3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole](/img/structure/B13574909.png)
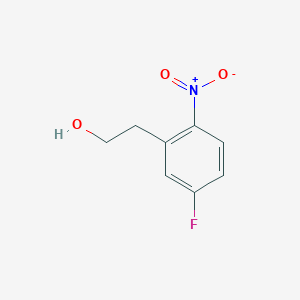
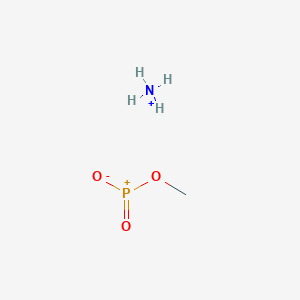

![2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13574938.png)
![Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13574946.png)
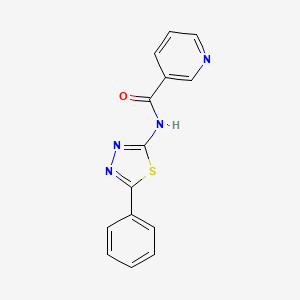
![7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)
![tert-Butyl (7-(hydroxymethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13574984.png)

